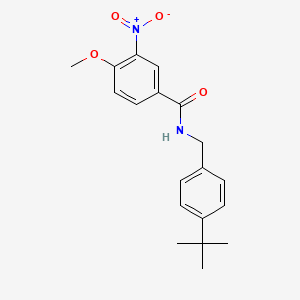

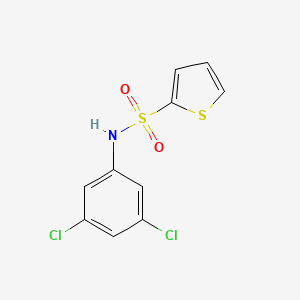

![molecular formula C16H15N5S B5556903 4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium to obtain 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This is then converted to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate. Further reaction with ethyl bromide and various aldehydes results in the formation of the target compound and its derivatives (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of similar triazole compounds has been studied using various spectroscopic methods (FT-IR, UV-visible, NMR) and theoretical analysis like Density Functional Theory (DFT). These studies confirm the feasibility of the synthesis at room temperature and provide insights into the molecular geometry, electronic transitions, and vibrational modes (Srivastava et al., 2016).

Chemical Reactions and Properties

The triazole compounds, including the one in focus, undergo various chemical reactions leading to the formation of derivatives with potential biological activities. These reactions include the formation of Mannich bases, thiosemicarbazide derivatives, and cyclization processes to yield compounds with varied chemical structures and properties (Bekircan et al., 2008).

Scientific Research Applications

Antimicrobial Activities

4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles evaluating their antimicrobial activities, revealing that these compounds showed good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

The Schiff bases of pyridyl substituted triazoles, including derivatives similar to the compound , have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. Ansari, Quraishi, and Singh (2014) found that these compounds exhibit significant inhibition efficiency, with one showing up to 96.6% efficiency. This suggests their potential application in protecting metals against corrosion, particularly in industrial settings (Ansari, Quraishi, & Singh, 2014).

Anticancer Evaluation

Research into the anticancer properties of triazole derivatives has shown promising results. Bekircan et al. (2008) synthesized and evaluated new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity. Several compounds were screened against a panel of 60 cancer cell lines, demonstrating the potential of triazole derivatives in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Insecticidal Activity

The synthesis of tetrazole-linked triazole derivatives has been explored for their potential insecticidal activity. Maddila, Pagadala, and Jonnalagadda (2015) prepared a series of derivatives and evaluated their effectiveness against Plodia interpunctella, with several compounds exhibiting significant activity. This indicates the possible use of triazole derivatives in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).

Surface Activity and Environmental Applications

El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives for their antibacterial and surface activity, highlighting the potential application of these compounds as surfactants with antimicrobial properties. This research points towards their utility in environmental and industrial processes where surface-active agents with added antibacterial features are desirable (El-Sayed, 2006).

Safety and Hazards

properties

IUPAC Name |

4-[(E)-(4-ethylphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5S/c1-2-12-3-5-13(6-4-12)11-18-21-15(19-20-16(21)22)14-7-9-17-10-8-14/h3-11H,2H2,1H3,(H,20,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZJRIUKPIDQPM-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

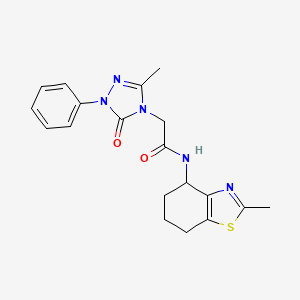

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

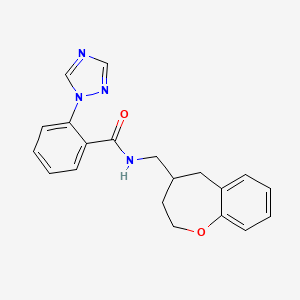

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

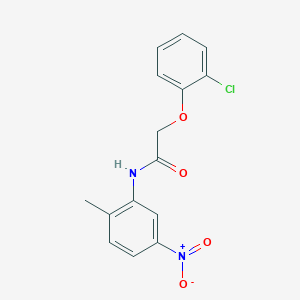

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)